molecular formula C8H5BrO3 B12837704 5-Bromo-4H-benzo[d][1,3]dioxin-4-one

5-Bromo-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B12837704
M. Wt: 229.03 g/mol
InChI Key: KQJSBLBEUWZMHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4H-benzo[d][1,3]dioxin-4-one is an organic compound with the molecular formula C8H5BrO3 and a molecular weight of 229.02 g/mol . This compound belongs to the class of benzo[d][1,3]dioxin-4-one derivatives, which are known for their diverse applications in synthetic organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4H-benzo[d][1,3]dioxin-4-one can be achieved through various methods. One common approach involves the reaction of salicylic acid derivatives with acetylenic esters. This reaction is typically mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired benzo[d][1,3]dioxin-4-one derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy derivatives or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents such as primary amines or thiols in the presence of a base (e.g., NaHCO3) can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

    Substitution: Formation of amides or thioethers.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of hydroxy derivatives.

Scientific Research Applications

5-Bromo-4H-benzo[d][1,3]dioxin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a versatile intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites. This binding can disrupt the normal function of the target, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4H-benzo[d][1,3]dioxin-4-one: The parent compound without the bromine substituent.

    5-Chloro-4H-benzo[d][1,3]dioxin-4-one: A similar compound with a chlorine substituent instead of bromine.

    5-Methyl-4H-benzo[d][1,3]dioxin-4-one: A derivative with a methyl group at the 5-position.

Uniqueness

5-Bromo-4H-benzo[d][1,3]dioxin-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine substituent can enhance the compound’s ability to participate in substitution reactions and may also affect its interaction with biological targets, potentially leading to distinct pharmacological properties.

Properties

Molecular Formula

C8H5BrO3

Molecular Weight

229.03 g/mol

IUPAC Name

5-bromo-1,3-benzodioxin-4-one

InChI

InChI=1S/C8H5BrO3/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-3H,4H2

InChI Key

KQJSBLBEUWZMHP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C(=CC=C2)Br)C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.